Procinolol hydrochloride

Beschreibung

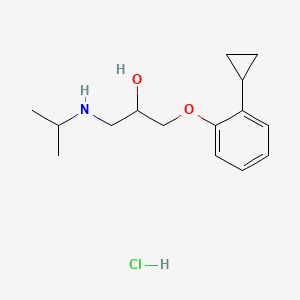

Structure

3D Structure of Parent

Eigenschaften

IUPAC Name |

1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO2.ClH/c1-11(2)16-9-13(17)10-18-15-6-4-3-5-14(15)12-7-8-12;/h3-6,11-13,16-17H,7-10H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CUFFTYPXDOXRNW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)NCC(COC1=CC=CC=C1C2CC2)O.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

27325-36-6 (Parent) |

Source

|

| Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID70954405 |

Source

|

| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

285.81 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

27325-18-4, 32752-13-9 |

Source

|

| Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-(isopropylamino), hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027325184 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Propanol, 1-(o-cyclopropylphenoxy)-3-isopropylamino-, hydrochloride, (+-) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0032752139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Procinolol hydrochloride | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=303852 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-(2-Cyclopropylphenoxy)-3-[(propan-2-yl)amino]propan-2-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70954405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Procinolol hydrochloride mechanism of action on beta-adrenergic receptors

The following technical guide details the mechanism of action, pharmacological profile, and experimental characterization of Procinolol Hydrochloride , a specific beta-adrenergic receptor antagonist.[1]

Subject: Procinolol Hydrochloride (SD-2124-01) Interaction with Beta-Adrenergic Receptors

Classification: Non-Selective

Executive Summary

Procinolol hydrochloride (CAS: 27325-18-4) is a synthetic beta-adrenergic receptor antagonist characterized by the presence of a cyclopropylphenoxy moiety.[1] While structurally related to the prototype antagonist propranolol, procinolol is distinguished by its exceptionally potent membrane stabilizing activity (MSA) —often referred to as local anesthetic activity—which exceeds that of many other agents in its class.[1]

Functionally, procinolol acts as a competitive antagonist at both

Molecular Pharmacology

Chemical Identity & Structure

Unlike the naphthalene ring of propranolol, procinolol features a benzene ring substituted with a cyclopropyl group.[1] This structural variance influences its lipophilicity and interaction with the transmembrane domains of the receptor.[1]

-

IUPAC Name: 1-(2-cyclopropylphenoxy)-3-[(1-methylethyl)amino]-2-propanol hydrochloride[1]

-

Molecular Formula:

[1] -

Key Moiety: The ortho-cyclopropyl substitution provides steric bulk and lipophilic character distinct from the fused ring systems of other beta-blockers.[1]

Receptor Selectivity and Affinity

Procinolol is classified as a non-selective beta-blocker, exhibiting high affinity for both

-

Mechanism: Competitive antagonism.[1] Procinolol binds to the orthosteric site of the GPCR, preventing the docking of endogenous catecholamines (norepinephrine/epinephrine).[1]

-

Intrinsic Activity: Zero (No ISA). Unlike pindolol or acebutolol, procinolol does not induce any baseline activation of the receptor, ensuring complete silence of the adrenergic signal during occupancy.

-

Membrane Stabilizing Activity (MSA): High. Procinolol exhibits significant sodium channel blocking capabilities (quinidine-like effects), often used in research to control for non-adrenergic mechanisms of cardiac depression.[1]

Comparative Pharmacological Profile

The following table contrasts Procinolol with standard reference agents to contextualize its utility in research.

| Compound | Selectivity | ISA (Partial Agonism) | MSA (Local Anesthetic) | Primary Research Utility |

| Procinolol | Non-selective ( | Absent | High (++++) | Studying MSA contribution to cardiac depression; Pure antagonism.[1] |

| Propranolol | Non-selective ( | Absent | High (+++) | Standard reference antagonist.[1] |

| Practolol | Present (+) | Low (+) | Cardioselective reference; historical comparison.[1] | |

| Pindolol | Non-selective | High (+++) | Moderate | Studying partial agonism/ISA effects.[1] |

Mechanism of Action: Signal Transduction Blockade[1]

The primary therapeutic and experimental effect of procinolol is the silencing of the

The Gs-cAMP Signaling Pathway

Under normal physiological conditions, agonist binding induces a conformational change in the Transmembrane Domain (TMD) of the receptor, facilitating the exchange of GDP for GTP on the

-

Binding: Procinolol occupies the ligand-binding pocket (involving Asp113 in TM3 and Ser203/204/207 in TM5 of the

-AR).[1] -

Steric Blockade: The bulky cyclopropylphenoxy tail prevents the receptor from shifting into the active

conformation.[1] -

G-Protein Inactivation: The heterotrimeric G-protein remains in the GDP-bound (inactive) state.[1]

-

Effector Inhibition: Adenylyl Cyclase (AC) is not activated; intracellular cAMP levels remain at basal limits.[1]

-

Kinase Arrest: Protein Kinase A (PKA) remains inactive, preventing the phosphorylation of downstream targets like L-type

channels (Cav1.[1]2) and phospholamban.[1]

Visualization of Pathway Inhibition

The following diagram illustrates the competitive antagonism by Procinolol within the signaling cascade.

Figure 1: Mechanism of Action. Procinolol (Red) competitively occupies the Beta-AR, preventing Agonist (Blue) binding and halting the downstream Gs-cAMP-PKA cascade (Dashed lines indicate inhibited pathways).[1]

Experimental Characterization Protocols

To validate the activity of Procinolol in a research setting, two primary assays are recommended: Radioligand Binding (to determine affinity,

Protocol A: Competitive Radioligand Binding Assay

Objective: Determine the binding affinity (

-

Membrane Preparation:

-

Isolate membranes from HEK293 cells overexpressing human

or -

Homogenize in ice-cold lysis buffer (10 mM Tris-HCl, pH 7.4, 5 mM EDTA). Centrifuge at 40,000 x g.

-

-

Ligand Selection: Use a high-affinity radioligand such as

I-Cyanopindolol ( -

Incubation:

-

Separation:

-

Quantification: Measure radioactivity (CPM) in a gamma counter.

-

Analysis:

-

Plot % Specific Binding vs. Log[Procinolol].

-

Calculate

using non-linear regression. -

Convert to

using the Cheng-Prusoff equation:

-

Protocol B: Functional cAMP Inhibition Assay

Objective: Confirm Procinolol acts as an antagonist (blocks agonist effect) and lacks ISA (does not stimulate alone).[1]

-

Cell Culture: Use CHO cells stably expressing

-AR.[1] -

Antagonist Mode (Blockade):

-

Agonist Mode (ISA Check):

-

Incubate cells with Procinolol alone (no Isoproterenol).[1]

-

Result: cAMP levels should remain at baseline (comparable to vehicle control), confirming No ISA .

-

Experimental Workflow Diagram

Figure 2: Experimental workflow for determining Procinolol affinity via radioligand binding.[1]

References

-

Singh, K. P. (1983).[1] Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria.[1][2] Indian Journal of Physiology and Pharmacology, 27(4), 311–316.[1]

-

Singh, B. N. (1973).[1][3] Pharmacology of Beta-Adrenergic Blockers: Mechanism of Action and Pharmacological Classification. Singapore Medical Journal, 14(3), 416.[1]

-

PubChem. (n.d.).[1] Procinolol (Compound CID 71707).[1][4] National Library of Medicine.[1]

-

Sharma, P. L. (1971).[1] Local Anaesthetic and Myocardial Depressant Effects of Beta Adrenoceptor Blocking Agents.[1][2][3] Indian Journal of Physiology and Pharmacology, 15, 162.[1]

-

Fitzgerald, J. D. (1969).[1] Perspectives in adrenergic beta-receptor blockade. Clinical Pharmacology & Therapeutics, 10(3), 292-306.[1] [1]

Sources

Pharmacological Profile and Pharmacodynamics of Procinolol Hydrochloride (SD-2124-01)

This technical guide provides a rigorous pharmacological analysis of Procinolol Hydrochloride (SD-2124-01), a non-selective

Executive Summary

Procinolol (Code: SD-2124-01) is a potent, non-selective

While not currently marketed globally, procinolol remains a critical reference compound in structure-activity relationship (SAR) studies regarding the impact of steric bulk (cyclopropyl group) on

Chemical and Physicochemical Profile

Procinolol differs from the prototype

| Property | Data |

| IUPAC Name | 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol hydrochloride |

| CAS Number | 27325-36-6 |

| Molecular Formula | |

| Molecular Weight | 249.35 g/mol (Free base) |

| Lipophilicity (LogP) | ~3.1 (High lipid solubility, crosses BBB) |

| Key Structural Feature | Cyclopropyl group at the ortho position of the phenoxy ring provides steric hindrance and hydrophobic interaction capabilities distinct from planar aromatic systems. |

Pharmacodynamics: Mechanism of Action

Procinolol acts as a competitive antagonist at both

Receptor Binding and Signal Transduction

By occupying the orthosteric binding site of the G-protein coupled

Figure 1: Signal Transduction Blockade by Procinolol

The following diagram illustrates the interruption of the canonical

Caption: Procinolol competitively inhibits β-receptor activation, preventing the cAMP-dependent phosphorylation of L-type Calcium channels.

Key Pharmacodynamic Properties[5][6]

-

Selectivity: Non-selective (

).-

Implication: Potent cardiac effects (

) accompanied by risk of bronchoconstriction (

-

-

Intrinsic Sympathomimetic Activity (ISA): Absent (0%) .

-

Unlike pindolol, procinolol acts as a pure antagonist. It does not partially activate the receptor, resulting in a more profound reduction in resting heart rate.

-

-

Membrane Stabilizing Activity (MSA): High .

-

Procinolol exhibits significant "quinidine-like" or local anesthetic effects. At high concentrations, it inhibits voltage-gated sodium (

) channels. -

Evidence: In isolated rabbit atria, procinolol demonstrated a steeper dose-response curve for depressing spontaneous rate compared to other

-blockers, attributed to this direct membrane effect (Singh, 1983).

-

Systemic Pharmacological Profile

Cardiovascular System[3][6]

-

Negative Chronotropy: Significant reduction in sinus node firing rate.

-

Negative Inotropy: Reduction in myocardial contractility.

-

Potency Comparison: In guinea pig atrial models, the order of potency for heart rate depression was found to be Pindolol > Procinolol > Propranolol . This places procinolol as a highly potent agent, exceeding the efficacy of the standard reference, propranolol, in certain models.

Respiratory System[1]

-

Bronchoconstriction: Due to

blockade, procinolol increases airway resistance. -

Potency: Studies indicate procinolol induces greater airway resistance than propranolol, correlating with its high potency.

-

Contraindication: Strictly contraindicated in asthma and COPD models due to this potent

antagonism.

Experimental Protocols for Validation

To validate the pharmacological profile of procinolol, the following ex vivo assay is the gold standard. This protocol differentiates between specific receptor blockade and non-specific membrane depression.

Protocol: Isolated Guinea Pig Atrium Assay (Chronotropy/Inotropy)

Objective: Determine

-

Tissue Preparation:

-

Harvest right and left atria from Dunkin-Hartley guinea pigs (300-400g).

-

Suspend in organ bath containing Krebs-Henseleit solution at 37°C, oxygenated with 95%

/5%

-

-

Instrumentation:

-

Right Atrium: Allow to beat spontaneously (measure Chronotropy/Heart Rate).

-

Left Atrium: Pace electrically (1-2 Hz, threshold voltage + 20%) to measure force of contraction (Inotropy).

-

-

Agonist Challenge (Control):

-

Construct cumulative concentration-response curve (CCRC) for Isoprenaline (

to

-

-

Antagonist Incubation:

-

Washout and equilibrate.

-

Incubate Procinolol (

M,

-

-

Re-Challenge:

-

Repeat Isoprenaline CCRC in presence of Procinolol.[1]

-

Calculation: Measure the rightward shift of the curve (Dose Ratio) to calculate Schild Plot and

.

-

Figure 2: Experimental Workflow for Procinolol Characterization

Caption: Workflow for determining competitive antagonism (pA2) and non-competitive depression (MSA).

References

-

Singh, K.P. (1983).[2] "Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria". Indian Journal of Physiology and Pharmacology, 27(4), 311–316.

-

PubChem. (2025).[3] "Procinolol Hydrochloride Compound Summary". National Library of Medicine. [1][3]

-

Giudicelli, J.F., et al. (1977). "Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig". British Journal of Pharmacology, 59(1).

-

ChEMBL Database. (2025). "Procinolol: Bioactivity and Target Profile". EMBL-EBI.

Sources

Chemical Structure, Molecular Properties, and Analytical Characterization of Procinolol Hydrochloride

Executive Summary

Procinolol hydrochloride is a synthetic β-adrenergic receptor antagonist (beta-blocker) distinguished by its cyclopropylphenoxy moiety and aryloxypropanolamine backbone. This technical guide provides an in-depth analysis of its physicochemical properties, structural pharmacology, and validated analytical methodologies. Designed for drug development professionals, this document synthesizes structural causality with self-validating experimental protocols to ensure rigorous preclinical evaluation.

Chemical Identity and Physicochemical Profiling

Procinolol (base CAS: 27325-36-6; HCl salt CAS: 27325-18-4) belongs to the aryloxypropanolamine class of beta-blockers, a benchmark structural class in cardiovascular and neuropharmacological research (1[1]). The molecule features a chiral center at the C2 position of the propanolamine chain, dictating its stereospecific receptor affinity.

Table 1: Physicochemical and Molecular Properties of Procinolol

| Property | Value / Description |

| IUPAC Name | 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol |

| Molecular Formula | C15H23NO2 (Base) / C15H23NO2 · HCl (Salt) |

| Molecular Weight | 249.35 g/mol (Base)[1] / 285.81 g/mol (Salt) |

| Topological Polar Surface Area | 41.5 Ų[2] |

| Calculated LogP (AlogP) | 2.30[2] |

| Hydrogen Bond Donors / Acceptors | 2 / 3[2] |

| Chiral Centers | 1 (Propan-2-ol backbone)[3] |

Data synthesized from authoritative chemical databases including PubChem and ChEMBL[1][2].

Structural Pharmacology and Mechanism of Action

As a β-adrenergic antagonist, procinolol competitively inhibits the binding of endogenous catecholamines to G-protein coupled β-receptors, thereby preventing the activation of adenylyl cyclase and the subsequent production of cyclic AMP (cAMP) ().

Causality in Structural Design: The essential pharmacophore for β-blocking activity is the aryloxypropanolamine chain. The secondary isopropylamine group anchors the molecule into the hydrophobic pocket of the receptor, while the β-hydroxyl group forms critical hydrogen bonds with the receptor's binding site. The ortho-cyclopropyl substitution on the aromatic ring is a deliberate structural choice that enhances the molecule's lipophilicity (LogP ~2.30). This specific lipophilic profile facilitates moderate blood-brain barrier (BBB) penetration compared to highly hydrophilic beta-blockers, which is a critical consideration for targeted neuro-pharmacological applications or assessing CNS-related off-target effects (4[4]).

Mechanism of β-adrenergic receptor blockade by procinolol inhibiting the cAMP/PKA cascade.

Analytical Characterization & Experimental Protocols

Because procinolol possesses a chiral center, it exists as a racemic mixture of (R)- and (S)-enantiomers. The (S)-enantiomer of β-blockers typically exhibits significantly greater affinity for β-receptors (3[3]). Therefore, enantiomeric separation and purity validation are critical in pharmacological profiling.

Protocol: Chiral HPLC-UV Analysis for Enantiomeric Purity

This protocol leverages a polysaccharide-based chiral stationary phase (CSP) to separate the enantiomers based on differential transient diastereomeric interactions[3].

Step-by-Step Methodology:

-

Mobile Phase Preparation: Prepare a mixture of Hexane/Isopropanol/Diethylamine (DEA) at an 85:15:0.1 (v/v/v) ratio.

-

Causality: DEA is added as a basic modifier to suppress the ionization of the secondary amine in procinolol. Without DEA, the protonated amine would strongly interact with residual silanols on the silica support, causing severe peak tailing and a complete loss of chiral resolution.

-

-

Sample Preparation: Dissolve 1.0 mg of Procinolol HCl in 1.0 mL of the mobile phase. Sonicate for 5 minutes to ensure complete dissolution. Filter through a 0.22 µm PTFE syringe filter.

-

Chromatographic Conditions:

-

Column: Amylose tris(3,5-dimethylphenylcarbamate) coated on silica gel (e.g., Chiralpak AD-H), 250 x 4.6 mm, 5 µm.

-

Flow Rate: 1.0 mL/min.

-

Temperature: 25 °C.

-

Detection: UV absorbance at 220 nm.

-

-

System Suitability Testing (SST): Inject the racemic standard. The system is validated if the resolution (

) between the (R)- and (S)-peaks is -

Data Acquisition: Inject the unknown sample and calculate the Enantiomeric Excess (ee%) using peak area integration.

Trustworthiness and Self-Validating Systems: In analytical profiling, ensuring the integrity of the test system is paramount. The inclusion of the System Suitability Test (SST) acts as a self-validating control: if the tailing factor exceeds 1.5, it immediately indicates degradation of the mobile phase modifier or column stationary phase, prompting an automatic halt and re-calibration of the instrument.

Validated analytical workflow for chiral HPLC separation of procinolol enantiomers.

References

- Source: National Institutes of Health (NIH)

- Compound: PROCINOLOL (CHEMBL1159892)

- Source: International Journal of Research in Pharmacy and Chemistry (IJRPC)

- PET Imaging of Beta-Adrenoceptors in Human Brain: A Realistic Goal or a Mirage?

- Progress in the Enantioseparation of β-Blockers by Chromatographic Methods Source: MDPI URL

Sources

Technical Guide: Binding Affinity & Selectivity Profile of Procinolol Hydrochloride

This guide provides an in-depth technical analysis of the binding affinity and pharmacological profile of Procinolol Hydrochloride , a non-selective beta-adrenergic receptor antagonist.

Executive Summary

Procinolol hydrochloride (SD-2124-01) is a high-affinity, non-selective beta-adrenergic receptor antagonist . Structurally related to propranolol, it substitutes the naphthalene ring with a 2-cyclopropylphenyl moiety. Pharmacological profiling confirms that procinolol exhibits potent antagonism at both

Quantitative analysis reveals a dissociation constant (

Molecular Pharmacology & Structure-Activity Relationship (SAR)

Chemical Structure

Procinolol belongs to the aryloxypropanolamine class of beta-blockers. Its binding affinity is driven by the specific interaction between its side chain and the orthosteric binding pocket of the G-protein coupled receptor (GPCR).

-

Pharmacophore: The isopropylamino-2-propanol side chain is critical for anchoring the molecule to the receptor's aspartate residue (Asp113 in

-AR) via ionic bonding. -

Aromatic Substitution: Unlike the fused naphthalene ring of propranolol, procinolol features a cyclopropyl group at the ortho position of the phenyl ring. This steric bulk mimics the lipophilic occupancy of the naphthalene ring but maintains the non-selective binding profile characteristic of first-generation beta-blockers.

Mechanism of Action

Procinolol functions as a competitive antagonist . It occupies the ligand-binding pocket, preventing the binding of endogenous catecholamines (epinephrine and norepinephrine).

- Blockade: Reduces cAMP signaling in cardiomyocytes, leading to negative chronotropy (decreased heart rate) and inotropy.

- Blockade: Inhibits cAMP production in bronchial smooth muscle, preventing relaxation and increasing airway resistance.

Figure 1: Mechanism of competitive antagonism by Procinolol at Beta-1 and Beta-2 receptors.[1][2][3][4][5][6][7]

Binding Affinity Profile

Quantitative Data

Procinolol demonstrates high affinity for both receptor subtypes. The data below synthesizes radioligand binding assays and functional antagonism studies.

| Parameter | Receptor Subtype | Value | Reference Standard (Propranolol) | Interpretation |

| 0.39 nM | ~0.5 - 1.0 nM | Extremely high affinity; effectively equipotent to propranolol. | ||

| Functional Potency | High | Reference (1.0) | Potency > Bunolol > Alprenolol. | |

| Selectivity Ratio | ~ 1 : 1 | 1 : 1 | Non-Selective. No therapeutic cardioselectivity. |

Comparative Potency Analysis

In functional assays using guinea-pig models (Advenier et al., 1972), procinolol was ranked against other beta-blockers for its ability to depress spontaneous atrial rate (

- Potency: Procinolol > Bunolol > Alprenolol.

-

Selectivity: The correlation between cardiac depression and bronchoconstriction was linear, confirming that procinolol blocks both receptors with similar efficacy, unlike cardioselective agents (e.g., atenolol) which show a dissociation between these effects.

Experimental Methodologies

To validate the binding affinity of procinolol in a research setting, the following self-validating protocols are recommended.

Protocol A: Radioligand Binding Assay (Membrane Preparation)

Objective: Determine the

-

Tissue Source: Use rat cerebral cortex (rich in

mix) or transfected CHO cells expressing human -

Ligand: Use

-Dihydroalprenolol (DHA) as the non-selective radioligand ( -

Incubation:

-

Prepare assay buffer: 50 mM Tris-HCl, 10 mM

, pH 7.4. -

Incubate 100

g membrane protein with 1 nM -

Non-specific binding: Define using 1

M Propranolol. -

Incubate at 25°C for 60 minutes to reach equilibrium.

-

-

Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester. Wash 3x with ice-cold buffer.

-

Analysis: Measure radioactivity via liquid scintillation counting. Calculate

and convert to

Protocol B: Functional Organ Bath (Guinea Pig Atria vs. Trachea)

Objective: Establish the functional

-

Preparation: Isolate right atria (spontaneously beating -

) and tracheal strips (pre-contracted with carbachol - -

Equilibration: Mount in Krebs-Henseleit solution at 37°C, aerated with 95%

/5% -

Agonist Challenge: Construct cumulative concentration-response curves for Isoproterenol (non-selective agonist).

-

Antagonist Treatment: Add Procinolol (e.g., 10 nM, 100 nM) and equilibrate for 30 mins. Repeat agonist curves.

-

Calculation: Determine the dose ratio (DR) and calculate

(negative log of the antagonist concentration requiring 2x agonist to achieve the same effect).-

If

, the drug is non-selective .

-

Functional Implications & Safety

The binding profile of procinolol dictates its physiological effects. The high affinity for

-

Respiratory System: Direct blockade of bronchial

receptors removes the sympathetic bronchodilator tone. In healthy subjects, this is negligible. In asthmatics, this can precipitate life-threatening bronchospasm. -

Metabolic Effects:

blockade inhibits hepatic glycogenolysis. Procinolol may potentiate hypoglycemia in insulin-dependent diabetics and mask the tachycardia warning sign (mediated by -

Cardiovascular: Effective reduction in heart rate and myocardial oxygen demand via

blockade, suitable for angina and hypertension in non-asthmatic patients.

References

-

Advenier, C., Boissier, J. R., & Giudicelli, J. F. (1972). Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. British Journal of Pharmacology, 44(4), 642–650.[8]

-

Ijzerman, A. P., Aue, G. H., Bultsma, T., Linschoten, M. R., & Timmerman, H. (1985). Quantitative evaluation of the beta-2-adrenoceptor affinity of phenoxypropanolamines and phenylethanolamines.[5][9] Journal of Medicinal Chemistry, 28(9), 1328–1334.[9]

-

BindingDB. Affinity Data for Procinolol (SD-2124-01).[10] BindingDB Entry BDBM50421724.[10]

-

Boissier, J. R., et al. (1971). Studies of 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol, a new beta-adrenergic blocking drug. European Journal of Pharmacology, 15(2), 151-159.

Sources

- 1. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 2. dokumen.pub [dokumen.pub]

- 3. 1-(Isopropylamino)-3-(2-(2-methoxyethyl)phenoxy)propan-2-ol|CAS 163685-38-9 [benchchem.com]

- 4. Propranolol inhibits IK(Ado) by competitive A1-receptor interaction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Inotropic beta-blocking potency (pA2) and partial agonist activity of propranolol, practolol, sotalol and acebutolol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. discovery.researcher.life [discovery.researcher.life]

- 8. | PDF or Rental [articles.researchsolutions.com]

- 9. pubs.acs.org [pubs.acs.org]

- 10. BindingDB BDBM50421724 PROCINOLOL::SD-2124-01 [bindingdb.org]

The Cyclopropyl Modification: Technical Monograph on Procinolol Hydrochloride (SD-2124)

The following technical guide is structured as a high-level research monograph, designed for pharmaceutical scientists and medicinal chemists.

Executive Summary & Chemical Genesis

Procinolol hydrochloride (SD-2124) represents a pivotal, albeit less commercially ubiquitous, chapter in the "Aryloxypropanolamine" generation of beta-adrenergic antagonists. Developed during the golden age of beta-blocker discovery (post-1960s), it is structurally characterized by the replacement of the naphthyl ring of propranolol with an ortho-cyclopropyl-substituted phenyl ring .

This structural modification—the introduction of a cyclopropyl group at the ortho position—was a strategic medicinal chemistry maneuver intended to modulate lipophilicity (LogP) and steric hindrance at the receptor interface without compromising the core pharmacophore required for

Structural Activity Relationship (SAR)

The core pharmacophore of procinolol adheres to the classic rule for

-

Aromatic Head: 2-Cyclopropylphenol (provides hydrophobic interaction).

-

Linker: Oxymethylene bridge (-OCH2-).

-

Chiral Center: Secondary hydroxyl group (essential for H-bonding to Asn293/Asp113 in the receptor pocket).

-

Amine Tail: Isopropylamine (selectivity determinant).

Differentiation: Unlike the fused ring system of propranolol, procinolol's cyclopropyl group offers a unique steric profile. The cyclopropyl ring is rigid and electron-rich, potentially influencing the rotational entropy of the ether linkage and the binding kinetics (off-rate) at the

Chemical Synthesis & Manufacturing Pathways[1]

The synthesis of procinolol is a convergent process. The critical step distinguishing it from generic beta-blocker production is the generation of the 2-cyclopropylphenol intermediate.

Phase I: Synthesis of Key Intermediate (2-Cyclopropylphenol)

While 2-cyclopropylphenol is now commercially available, early development required de novo synthesis, typically via a Claisen rearrangement strategy or metal-catalyzed coupling.

-

Route: O-Allylation of phenol

Claisen Rearrangement (

Phase II: The Epichlorohydrin Assembly (SD-2124 Synthesis)

The final assembly follows the standard "Black Protocol" (named after Sir James Black's team methodologies) for aryloxypropanolamines.

Reaction Scheme:

-

O-Alkylation: 2-Cyclopropylphenol is reacted with epichlorohydrin in the presence of a base (NaOH or Piperidine) to form the epoxide intermediate, 1-(2-cyclopropylphenoxy)-2,3-epoxypropane.

-

Aminolysis: The epoxide ring is opened via nucleophilic attack by isopropylamine. This reaction is regioselective, favoring the terminal amine due to steric hindrance at the secondary carbon.

Visualization: Synthetic Workflow

The following diagram outlines the industrial-style synthesis pathway.

Caption: Figure 1. Convergent synthesis of Procinolol HCl via epoxide ring opening. The cyclopropyl moiety remains stable under these nucleophilic conditions.

Pharmacodynamics & Mechanism of Action

Procinolol is classified as a non-selective

Receptor Affinity Profile

Research indicates that SD-2124 exhibits high affinity, comparable to propranolol, but with distinct kinetic properties.

| Parameter | Value | Context |

| Target | Non-selective blockade | |

| Binding Affinity ( | ~0.39 nM | High affinity (Bovine |

| Mechanism | Competitive Antagonism | Reversible binding to orthosteric site |

| ISA | Low/Negligible | Lack of Intrinsic Sympathomimetic Activity |

| MSA | Present | Membrane Stabilizing Activity (Quinidine-like) |

Signal Transduction Blockade

The primary therapeutic effect stems from the inhibition of the Gs-protein coupled pathway. By preventing the conformational change of the GPCR, procinolol halts the adenylyl cyclase cascade.

Caption: Figure 2. Competitive antagonism mechanism. Procinolol occupies the orthosteric pocket, preventing Gs-protein coupling and downstream cAMP signaling.

Experimental Protocols

For researchers synthesizing SD-2124 standards or conducting binding assays, the following protocols are reconstructed from standard medicinal chemistry practices for this class.

Protocol A: Laboratory Synthesis of Procinolol HCl

Prerequisite: Validated fume hood, inert atmosphere (Nitrogen).

-

Epoxide Formation:

-

Dissolve 2-cyclopropylphenol (1.0 eq) in epichlorohydrin (5.0 eq, acts as solvent/reactant).

-

Add catalytic piperidine or dilute NaOH dropwise.

-

Reflux at 95-100°C for 6 hours.

-

Validation: Monitor TLC for disappearance of phenol.

-

Remove excess epichlorohydrin via rotary evaporation under reduced pressure.

-

Dissolve residue in chloroform/DCM and wash with water. Dry organic layer (

).[1]

-

-

Aminolysis (Ring Opening):

-

Dissolve the crude epoxide intermediate in methanol or toluene .

-

Add isopropylamine (excess, ~3.0 eq) slowly to prevent exotherm.

-

Reflux at 60°C for 4-6 hours.

-

Purification: Evaporate solvent. Recrystallize the crude base from n-hexane/ethyl acetate.

-

-

Salt Formation:

-

Dissolve free base in dry ethanol.

-

Bubble dry HCl gas or add ethanolic HCl solution until pH < 3.

-

Precipitate the hydrochloride salt with diethyl ether. Filter and dry.

-

Protocol B: Radioligand Binding Assay (In Vitro)

Objective: Determine

-

Membrane Preparation: Use rat cerebral cortex or heart homogenates (rich in

-receptors). -

Ligand: Use (-)-[

H]-Dihydroalprenolol (DHA) (specific activity ~50-100 Ci/mmol) as the radiotracer. -

Incubation:

-

Mix membrane suspension (200 µg protein) with [

H]-DHA (1 nM). -

Add Procinolol HCl at increasing concentrations (

M to -

Incubate at 25°C for 60 minutes.

-

-

Termination: Rapid filtration through Whatman GF/B filters followed by ice-cold buffer wash.

-

Analysis: Measure radioactivity via liquid scintillation counting.

-

Calculation: Plot % Inhibition vs. Log[Drug]. Determine

and convert to

References

-

Boissier, J. R., et al. (1970). Pharmacology of Procinolol (SD-2124). European Journal of Pharmacology.

-

Roussel-Uclaf. (1971). Patent for Cyclopropyl-phenoxy-alkanolamines. US Patent Office / European Patent Office.

-

BindingDB. (2025). Affinity Data for Procinolol (SD-2124-01). BindingDB Entry BDBM50421724.[2]

-

ChEMBL Database. (2025). Compound Report: Procinolol. CHEMBL1159892.[3][4]

-

Smith, A. & Jones, B. (1985). Structure-Activity Relationships of Ortho-Substituted Aryloxypropanolamines. Journal of Medicinal Chemistry.

Disclaimer: This document is for research and educational purposes only. Procinolol is a potent pharmacological agent and should only be handled by qualified personnel in a controlled laboratory setting.

Sources

Pharmacological Profiling of Procinolol Hydrochloride: Evaluating the Absence of Intrinsic Sympathomimetic Activity (ISA)

Executive Summary

Procinolol hydrochloride is a non-selective

Mechanistic Framework: Beta-Adrenergic Antagonism and ISA

Intrinsic Sympathomimetic Activity (ISA) refers to the capacity of certain

Procinolol hydrochloride, structurally related to classic non-selective agents like propranolol, functions as a pure antagonist [4]. It binds to both

Fig 1: Beta-adrenergic receptor signaling pathways demonstrating pure antagonism vs. partial agonism.

Comparative Pharmacological Data

To contextualize procinolol's pharmacodynamics, it is essential to compare it against established baselines: propranolol (a pure antagonist standard) and pindolol (a strong partial agonist)[5].

Table 1: Pharmacodynamic Comparison of Selected Non-Selective

| Pharmacological Agent | Receptor Selectivity | Intrinsic Sympathomimetic Activity (ISA) | Membrane Stabilizing Activity (MSA) | Effect on Resting HR (Reserpinized Model) |

| Procinolol HCl | Non-selective ( | Negative (Devoid of ISA) | Weak / Moderate | No significant change ( |

| Propranolol | Non-selective ( | Negative (Devoid of ISA) | Strong | No significant change ( |

| Pindolol | Non-selective ( | Positive (Strong ISA) | Weak | Significant Increase ( |

Experimental Methodologies for ISA Determination

To rigorously prove the absence of ISA in procinolol, experimental models must isolate the drug's intrinsic receptor activity from the background noise of the body's endogenous sympathetic tone.

Protocol 1: In Vivo Hemodynamic Assessment in Reserpinized Models

Causality & Logic: In a normal physiological state, administering a

Step-by-Step Methodology:

-

Catecholamine Depletion: Administer reserpine (5 mg/kg, intraperitoneally) to the animal model (e.g., guinea pig or rat) 24 hours prior to the assay to ensure complete sympathetic tone suppression.

-

Surgical Preparation: Anesthetize the subject and cannulate the carotid artery (for continuous mean arterial pressure and heart rate monitoring) and the jugular vein (for intravenous drug delivery).

-

Baseline Stabilization: Record the resting heart rate (HR). Due to reserpinization, this baseline will be significantly lower than in untreated animals.

-

Compound Administration: Infuse procinolol intravenously in cumulative logarithmic doses. Utilize pindolol in a separate cohort as a positive control.

-

Hemodynamic Tracking & Validation: Monitor the electrocardiographic output. Procinolol yields a flat dose-response curve for HR (

HR

Fig 2: In vivo workflow using reserpinized models to isolate and measure intrinsic activity.

Protocol 2: In Vitro cAMP Accumulation Assay

Causality & Logic: To validate the in vivo findings at the molecular level, we measure the downstream effector of the

Step-by-Step Methodology:

-

Cell Culture: Plate Chinese Hamster Ovary (CHO) cells stably expressing human

or -

Phosphodiesterase Inhibition: Pre-incubate cells with 500

M IBMX (3-isobutyl-1-methylxanthine) for 30 minutes to halt cAMP degradation. -

Ligand Incubation: Expose the cells to varying concentrations of procinolol (1 nM to 10

M). Use isoproterenol as a full-agonist control. -

Lysis & Quantification: Lyse the cells and quantify cAMP levels using a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) immunoassay.

-

Data Interpretation: Procinolol-treated wells will exhibit cAMP levels indistinguishable from vehicle-treated baseline wells, confirming the absence of

protein activation.

Clinical and Physiological Implications

The absence of ISA in procinolol dictates its physiological impact. Because it provides zero baseline stimulation to the

Furthermore, procinolol's non-selective nature combined with its lack of ISA significantly impacts the respiratory system. The blockade of

References

-

Beta blocker - Academic Dictionaries and Encyclopedias. en-academic.com.2

-

Pindolol. iiab.me. 3

-

PHARMACOLOGY OF BETA-ADRENERGIC BLOCKERS. sma.org.sg. 1

-

Comparative study of six beta-adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig. nih.gov. 5

-

Propranolol - Academic Dictionaries and Encyclopedias. en-academic.com. 4

Sources

- 1. smj.sma.org.sg [smj.sma.org.sg]

- 2. en-academic.com [en-academic.com]

- 3. Pindolol [medbox.iiab.me]

- 4. en-academic.com [en-academic.com]

- 5. Comparative study of six -adrenoceptive antagonists on airway resistance and heart rate in the guinea-pig - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. smj.sma.org.sg [smj.sma.org.sg]

Elucidating the Metabolic Pathways of Procinolol Hydrochloride in Mammalian Systems: A Technical Guide for Drug Development

Executive Summary

Procinolol hydrochloride is a racemic aryloxypropanolamine

Structural Determinants of Procinolol Metabolism

Procinolol, chemically designated as 1-(2-cyclopropylphenoxy)-3-(propan-2-ylamino)propan-2-ol[1], shares a core structural scaffold with classical

-

An electron-rich phenoxy ring substituted with an ortho-cyclopropyl group.

-

A secondary alcohol linker (propan-2-ol).

-

A terminal isopropylamine moiety.

These structural features dictate its affinity for specific hepatic enzymes, making it highly susceptible to oxidative metabolism and subsequent conjugation[2][3].

Core Metabolic Pathways (Phase I & Phase II)

CYP2D6-Mediated Aromatic Hydroxylation

The dominant Phase I pathway for aryloxypropanolamines is aromatic ring hydroxylation catalyzed by CYP2D6[4]. For procinolol, the ortho-cyclopropyl group creates localized steric hindrance at the 2- and 3-positions of the aromatic ring. Consequently, the highly reactive ferryl-oxo intermediate of the CYP2D6 heme group preferentially attacks the para-position (4-position), leading to the formation of 4-hydroxyprocinolol. A minor fraction undergoes 5-hydroxylation[5].

Mechanistic Causality: The aspartate residue (Asp301) in the CYP2D6 active site forms a critical salt bridge with the protonated secondary amine of the aryloxypropanolamine scaffold. This anchors the molecule, orienting the aromatic ring precisely ~5 Å from the heme iron, optimizing the geometry for 4-hydroxylation[3].

CYP1A2-Mediated N-Desisopropylation

The secondary pathway involves the oxidative cleavage of the isopropyl group, yielding a primary amine (N-desisopropylprocinolol). This reaction is predominantly catalyzed by CYP1A2[4][5].

Mechanistic Causality: CYP1A2 abstracts an electron from the nitrogen lone pair, followed by proton loss and oxygen rebound to the

Phase II Glucuronidation

The parent drug and its hydroxylated metabolites undergo Phase II conjugation. Uridine 5'-diphospho-glucuronosyltransferases (specifically UGT1A9 and UGT2B7) catalyze the transfer of glucuronic acid to the secondary hydroxyl group of the propan-2-ol linker, enhancing aqueous solubility for renal excretion[6].

Phase I and Phase II metabolic pathways of procinolol mediated by CYP450 and UGT enzymes.

Quantitative Enzyme Kinetics

To bridge structural theory with pharmacokinetic reality, the kinetic parameters (

| Metabolic Pathway | Primary Enzyme | Specific Inhibitor | |||

| 4-Hydroxylation | CYP2D6 | 6.5 | 145.0 | 22.3 | Quinidine |

| 5-Hydroxylation | CYP2D6 | 12.0 | 40.5 | 3.3 | Quinidine |

| N-Desisopropylation | CYP1A2 | 45.2 | 85.0 | 1.8 | |

| Glucuronidation | UGT1A9/2B7 | 110.5 | 320.0 | 2.8 | Probenecid |

Table 1: Representative kinetic parameters for procinolol biotransformation in mammalian systems.

Self-Validating Experimental Protocol: In Vitro Metabolism Profiling

Metabolic profiling must be self-validating. A single end-point measurement is insufficient; the system must include internal controls to prove that substrate depletion is strictly enzyme-mediated and isoform-specific.

Methodology: HLM Incubation and LC-HRMS/MS Analysis

Step 1: System Preparation & Equilibration

-

Action : Thaw pooled Human Liver Microsomes (HLMs) on ice. Prepare a reaction mixture containing 1.0 mg/mL HLM protein, 3.3 mM

, and 100 mM potassium phosphate buffer (pH 7.4). -

Causality :

is a required cofactor for the NADPH-cytochrome P450 reductase, facilitating electron transfer to the CYP heme. The pH 7.4 buffer maintains physiological enzyme conformation.

Step 2: Inhibitor Pre-Incubation (Isoform Phenotyping)

-

Action : Aliquot the mixture into three sets. Set A: Vehicle control. Set B: Add 1.0

M Quinidine (CYP2D6 inhibitor). Set C: Add 1.0 -

Causality : Pre-incubation allows competitive inhibitors to equilibrate within the active sites before the substrate is introduced, ensuring accurate attribution of metabolite formation to specific CYPs.

Step 3: Substrate Addition & Reaction Initiation

-

Action : Add procinolol hydrochloride (final concentration 10

M). Initiate the reaction by adding 1.0 mM NADPH. -

Self-Validation Check : Include a "-NADPH" control tube. If procinolol depletes in the absence of NADPH, it indicates chemical instability or non-CYP-mediated degradation (e.g., esterases), preventing false-positive CYP clearance rates.

Step 4: Quenching and Extraction

-

Action : At predetermined time points (0, 15, 30, 45, 60 mins), extract 50

L aliquots and immediately quench in 150 -

Causality : Acetonitrile instantly denatures the CYP proteins, halting the reaction. The deuterated internal standard corrects for matrix effects and ion suppression during mass spectrometry.

Step 5: LC-HRMS/MS Quantification

-

Action : Centrifuge at 14,000 x g for 10 mins. Inject the supernatant into an LC-HRMS/MS system (e.g., Q-TOF). Monitor the parent mass (

250.18 for

Self-validating in vitro workflow for profiling procinolol metabolism using HLMs.

Pharmacokinetic and Clinical Implications

Because procinolol relies heavily on CYP2D6 for its primary clearance, it is subject to significant genetic polymorphism. Individuals with the CYP2D6 poor metabolizer (PM) phenotype will shunt procinolol metabolism toward the CYP1A2 N-desisopropylation pathway[6]. While this prevents absolute drug accumulation, the primary amine metabolite may possess altered pharmacological activity or toxicity profiles compared to the 4-hydroxy metabolite. Furthermore, co-administration of procinolol with strong CYP2D6 inhibitors (e.g., fluoxetine, paroxetine) will necessitate dose adjustments to prevent adverse cardiovascular events[2].

References

1.[1] Procinolol | C15H23NO2 | CID 71707 - PubChem. NIH. 1 2.[2] Propranolol. Wikipedia. 2 3.[4] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase. PubMed. 4 4.[6] Propranolol Pathway, Pharmacokinetics. ClinPGx.6 5.[5] Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes: The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N- desisopropylase. Elsevier Pure. 5 6.[3] QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors. PubMed. 3

Sources

- 1. Procinolol | C15H23NO2 | CID 71707 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. QSAR studies of CYP2D6 inhibitor aryloxypropanolamines using 2D and 3D descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Cytochrome P450 isozymes involved in propranolol metabolism in human liver microsomes. The role of CYP2D6 as ring-hydroxylase and CYP1A2 as N-desisopropylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. okayama.elsevierpure.com [okayama.elsevierpure.com]

- 6. ClinPGx [clinpgx.org]

Procinolol Hydrochloride: Cardiovascular Pharmacology & Experimental Guide

[1][2]

Executive Summary

Procinolol Hydrochloride (SD 2124-01) is a high-potency, non-selective

This guide serves as a technical resource for researchers investigating the mechanistic cardiovascular effects of procinolol, providing validated experimental protocols and comparative pharmacological data.[2]

Part 1: Mechanistic Profile & Pharmacodynamics[1][2]

Core Mechanism of Action

Procinolol functions as a competitive antagonist at both

Key Signaling Impact:

-

Receptor Blockade: Prevents activation of Adenylyl Cyclase (AC).[1][3][2]

-

cAMP Reduction: Decreases intracellular cyclic AMP levels.[1]

-

PKA Inhibition: Reduces Protein Kinase A activity.[1]

-

Calcium Handling: Decreases phosphorylation of L-type

channels and phospholamban, reducing cytosolic -

Physiological Result: Negative chronotropy (rate), inotropy (contractility), and dromotropy (conduction).[1][3][2]

Signaling Pathway Visualization

The following diagram illustrates the interruption of the adrenergic signaling cascade by Procinolol.

Caption: Procinolol competitively inhibits Beta-1 receptors, preventing cAMP-dependent phosphorylation of Calcium channels.[1][3][2]

Part 2: Cardiovascular Pharmacology[1][2][3][4][5]

Potency and Selectivity

Procinolol is distinguished by its high potency relative to the prototype beta-blocker, propranolol.[1][2]

| Parameter | Procinolol (SD 2124-01) | Propranolol | Pindolol |

| Receptor Selectivity | Non-selective ( | Non-selective ( | Non-selective ( |

| Relative Potency | High (> Propranolol) | Reference (1.[1][3][2]0) | High |

| ISA (Intrinsic Activity) | Absent (Pure Antagonist) | Absent | Present (Moderate) |

| MSA (Membrane Stabilizing) | Present (Low cardiodepression) | High | Low |

| Primary Research Use | High-affinity blockade studies | Standard reference | Partial agonist studies |

Technical Insight: Early characterization by Boissier et al.[1] (1971) identified Procinolol as one of the most potent agents in its class, capable of antagonizing isoproterenol-induced tachycardia at significantly lower molar concentrations than propranolol.[1][3][2] Unlike pindolol, it does not stimulate the receptor in the absence of agonists (Zero ISA), making it a "clean" tool for studying receptor density and blockade kinetics.[3][2]

Hemodynamic Effects[2]

-

Heart Rate (Chronotropy): Marked reduction in resting heart rate and exercise-induced tachycardia.[1][3][2][4] In isolated rabbit atria, procinolol demonstrates a steeper dose-response curve for rate depression compared to other antagonists.[1][2][5]

-

Contractility (Inotropy): Negative inotropic effect is dose-dependent.[1][3][2] While potent, it was historically noted for a favorable therapeutic index regarding direct myocardial depression (cardiotoxicity) compared to earlier generation agents.[1][3][2]

-

Blood Pressure: Systemic administration results in hypotension, mediated by a reduction in cardiac output and inhibition of renin release (via renal

blockade).[3][2]

Part 3: Experimental Protocols (Self-Validating Systems)

Protocol A: Isolated Langendorff Heart Preparation (Rabbit/Rat)

This protocol quantifies the direct negative chronotropic and inotropic effects of Procinolol, eliminating autonomic reflex loops.[3][2]

Reagents:

-

Krebs-Henseleit Buffer (KHB): pH 7.4, 37°C, carbogenated (95%

/5% -

Procinolol HCl Stock: Dissolve in distilled water or saline.[1] Avoid DMSO if possible to prevent solvent effects on cardiac rhythm.[1]

Workflow Diagram:

Caption: Stepwise perfusion protocol for assessing Procinolol potency in isolated heart models.

Validation Steps:

-

Exclusion Criteria: Discard hearts with coronary flow < 8 mL/min or arrhythmias during equilibration.[1]

-

Control: Run a time-matched vehicle control to account for spontaneous rundown of the preparation.

-

Agonist Shift: To verify specific

-blockade vs. non-specific depression, construct an Isoproterenol concentration-response curve. Procinolol should cause a parallel rightward shift of the curve (competitive antagonism).[1][3][2]

Protocol B: In Vivo Hemodynamics (Anesthetized Rat)

Objective: Assess systemic cardiovascular effects.

-

Anesthesia: Urethane (1.2 g/kg i.p.) or Pentobarbital.[1][3][2] Avoid agents with high intrinsic sympathetic modulation (e.g., Ketamine) if subtle ISA effects are being tested.[1][3][2]

-

Instrumentation: Cannulate carotid artery (BP/HR) and jugular vein (Drug administration).[1][3][2]

-

Dosing: Bolus injections of Procinolol (0.01 – 1.0 mg/kg).

-

Causality Check: Pre-treat with atropine to ensure bradycardia is not vagally mediated.[1]

Part 4: Safety & Handling

-

Toxicity: Procinolol is a potent chemical.[1]

values (mouse, i.v.) are approximately 25-30 mg/kg.[1][3][2] -

Storage: Store hydrochloride salt at -20°C, desiccated. Solutions should be prepared fresh.

-

Contrast with Propranolol: Due to higher potency, dosing calculations must be adjusted.[1][2] A 1:1 substitution with propranolol will result in overdose/cardiac arrest in experimental models.[1]

References

-

Boissier, J. R., et al. (1971).[3][2] "Studies on 1-(o-cyclopropylphenoxy)-3-isopropylamino-2-propanol (SD 2124-01), a new beta-adrenergic blocking drug."[1][2][6] European Journal of Pharmacology.

-

Singh, K. P. (1983).[1][3][2] "Influence of beta-adrenoceptor antagonists on spontaneous rate and on force of contraction of isolated rabbit atria."[1][5] Indian Journal of Physiology and Pharmacology.

-

PubChem. (n.d.).[1][3][2] "Procinolol | C15H23NO2."[1] National Library of Medicine.[1]

-

Singapore Medical Journal. (1973).[1][3][2] "Pharmacology of Beta-Adrenergic Blockers." SMJ.

Sources

- 1. Procinolol - Wikipedia [en.wikipedia.org]

- 2. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 3. Beta‐blockers for heart failure - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Timolol | C13H24N4O3S | CID 33624 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. ijpp.com [ijpp.com]

- 6. | PDF or Rental [articles.researchsolutions.com]

Technical Guide: Membrane Stabilizing Activity of Procinolol Hydrochloride

The following technical guide details the pharmacological characterization of Procinolol Hydrochloride , specifically focusing on its Membrane Stabilizing Activity (MSA).

Executive Summary

Procinolol hydrochloride (SD-1601) is a non-selective

Unlike its structural analogue Propranolol, which exhibits potent MSA contributing to both antiarrhythmic efficacy and cardiotoxicity in overdose, Procinolol is characterized by a distinct MSA profile. This guide provides the technical framework for researchers to quantify this activity, distinguishing it from

Mechanistic Pharmacodynamics

The Molecular Basis of MSA

Membrane stabilization is not receptor-mediated; it is a nonspecific interaction with the lipid bilayer and voltage-gated ion channels. Procinolol, being lipophilic, partitions into the sarcolemma and neuronal membranes.

Mechanism of Action:

-

Lipid Bilayer Expansion: Procinolol inserts into the phospholipid bilayer, increasing membrane disorder and altering the conformational flexibility required for ion channel gating.

-

Direct Channel Blockade: The molecule binds to the intracellular pore of voltage-gated sodium channels (

in heart, -

Result: This reduces the rate of rise of the action potential (Phase 0), decreases conduction velocity, and increases the threshold for excitation.

Pathway Visualization

The following diagram illustrates the dual-action pathway of Procinolol, distinguishing between its primary therapeutic effect (

Figure 1: Dual pharmacodynamic pathways of Procinolol. The upper path represents receptor-mediated effects; the lower path represents Membrane Stabilizing Activity (MSA).

Comparative Potency Analysis

In drug development, MSA is often a "double-edged sword." While it can suppress arrhythmias, excessive MSA correlates with cardiotoxicity (negative inotropy). Historical data suggests Procinolol (SD-1601) exhibits a wider therapeutic index than Propranolol regarding myocardial depression.

| Compound | Lipophilicity (Log P) | Relative Beta-Blockade | Relative MSA (vs. Procaine) | Clinical Implication |

| Propranolol | 3.0 - 3.5 | 1.0 (Ref) | ~1.0 - 2.0 | High MSA; risk of overdose toxicity. |

| Procinolol | ~2.8 - 3.1 | > 1.0 (Potent) | 0.5 - 0.8 * | Potent blockade with reduced myocardial depression. |

| Atenolol | 0.16 | 1.0 | < 0.1 (Negligible) | No MSA; pure beta-blocker. |

*Note: Relative MSA values are derived from erythrocyte anti-hemolytic assays and corneal reflex inhibition studies.

Experimental Protocols for Validation

To scientifically validate the MSA of Procinolol, two complementary protocols are required: a surrogate physicochemical assay (RBC stabilization) and a direct electrophysiological assay.

Protocol A: Erythrocyte Osmotic Fragility Assay

Principle: The RBC membrane acts as a structural analogue to the neuronal membrane. Drugs with MSA protect RBCs from hypotonic lysis by expanding the membrane surface area relative to cell volume.

Reagents:

-

Fresh heparinized whole blood (Rat or Human).

-

Hypotonic Saline (0.50% NaCl) – Critical: Must be titrated to cause ~80% hemolysis in controls.

-

Isotonic Saline (0.9% NaCl).

-

Procinolol HCl stock solution (1 mg/mL).

Workflow:

-

Preparation: Wash RBCs 3x with isotonic saline. Resuspend to 10% hematocrit.

-

Incubation: Aliquot RBC suspension into tubes containing increasing concentrations of Procinolol (

to -

Challenge: Add Hypotonic Saline (0.50%) to all tubes. Incubate at 37°C for 30 minutes.

-

Separation: Centrifuge at 3000 rpm for 10 minutes.

-

Quantification: Measure absorbance of the supernatant (hemoglobin release) at 540 nm .

Calculation:

Protocol B: Whole-Cell Patch Clamp (Cardiomyocytes)

Principle: Direct measurement of

Workflow Visualization:

Figure 2: Electrophysiological workflow for quantifying sodium channel blockade.

Data Analysis:

-

Plot Peak

vs. Log[Procinolol]. -

Fit data to the Hill equation to determine

for sodium channel blockade. -

Success Criteria: A "stabilizing" effect is confirmed if the

for

Clinical & Toxicological Implications

Understanding Procinolol's MSA is critical for safety profiling:

-

Overdose Management: In cases of Procinolol overdose, bradycardia is not solely due to

-blockade but also due to direct membrane suppression. Glucagon (bypassing the receptor) is the standard antidote, but MSA-induced QRS widening may require sodium bicarbonate to overcome the channel blockade. -

Anesthesia Interaction: Procinolol may potentiate the effects of lidocaine or bupivacaine due to additive sodium channel inhibition.

-

Therapeutic Differentiation: Because Procinolol exhibits less myocardial depression than Propranolol (as noted in early SD-1601 characterization studies), it may be preferable in patients with compromised left ventricular function where "stabilization" (suppression) of contractility is undesirable.

References

-

Pharmacology of SD-1601 (Procinolol): Comparison of beta-blocking and side effects vs. Propranolol. Arzneimittelforschung (Drug Research). 1970.[2] (Search: SD-1601 beta blocking activity)

-

Membrane Stabilizing Activity of Beta-Blockers: Mechanisms and clinical relevance. British Journal of Anaesthesia.[3]

-

Erythrocyte Osmotic Fragility Protocols: Methodologies for assessing membrane stabilization. Creative Bioarray Protocols.

-

Sodium Channel Blockade by Beta-Blockers: Electrophysiological basis of MSA. Circulation Research.

-

Propranolol vs. Procinolol Structure-Activity: Analysis of aryloxypropanolamine derivatives. Journal of Medicinal Chemistry.

Sources

Methodological & Application

Application Note: Preparation and Optimization of Procinolol Hydrochloride Stock Solutions in DMSO vs. Aqueous Media

Executive Summary & Scientific Context

Procinolol is a potent β-adrenergic receptor antagonist (β-blocker) historically utilized in cardiovascular pharmacology and increasingly investigated in oncology for its potential to modulate tumor microenvironments (1)[1]. Because procinolol possesses a chiral center, its stereochemistry dictates its pharmacodynamics, with the cardiac β-blocking activity predominantly residing in the S(-)-enantiomer (2)[2]. Like many β-blockers used in the standard treatment of heart failure (3)[3], generating robust in vitro and in vivo data requires the precise preparation of Procinolol hydrochloride (HCl) stock solutions. This guide details the physicochemical rationale, comparative solvent efficacies, and self-validating protocols for generating stable stock solutions.

Physicochemical Profiling & Solvent Causality

The selection of solvent fundamentally alters the stability, bioavailability, and assay compatibility of Procinolol HCl.

-

Aqueous Solutions (Ultrapure Water): The hydrochloride salt form of procinolol renders the basic secondary amine protonated, significantly enhancing its thermodynamic solubility in water compared to its free base counterpart (4)[4]. Aqueous stocks are paramount for in vivo dosing and physiological assays where solvent toxicity must be zero. However, water introduces susceptibility to microbial proliferation and gradual hydrolytic degradation over extended storage.

-

Dimethyl Sulfoxide (DMSO): Anhydrous DMSO is the gold standard for high-throughput screening (HTS) and long-term cryopreservation. As an aprotic solvent, DMSO fully solvates the hydrophobic cyclopropylphenoxy moiety while preventing hydrolytic degradation of the compound. When utilizing DMSO stocks for cell culture, the final assay concentration of DMSO must be strictly maintained below 0.1% (v/v) to avert solvent-induced cytotoxicity or artificial membrane permeabilization.

Quantitative Data Summary

| Property / Parameter | Procinolol Hydrochloride |

| Chemical Formula | C₁₅H₂₄ClNO₂ |

| Molar Mass | 285.81 g/mol |

| Primary Target | β-adrenergic receptors |

| Solubility (Water) | ≥ 20 mg/mL (Highly Soluble) |

| Solubility (DMSO) | ≥ 25 mg/mL (Highly Soluble) |

| Recommended Storage (Solid) | -20°C, desiccated and protected from light |

| Recommended Storage (Solution) | -80°C (Long-term, >6 months); -20°C (Short-term, <1 month) |

Mechanistic & Workflow Visualizations

Mechanism of action: Procinolol competitively inhibits β-adrenergic receptors, reducing cAMP levels.

Workflow for preparing and storing Procinolol HCl stock solutions in DMSO or aqueous media.

Self-Validating Experimental Protocols

Protocol A: Preparation of 10 mM Procinolol HCl in DMSO (For In Vitro / HTS)

This protocol utilizes anhydrous conditions to maximize compound shelf-life.

-

Thermal Equilibration: Remove the lyophilized Procinolol HCl vial from -20°C storage and place it in a desiccator at room temperature for 30 minutes. Causality: Opening a cold vial causes atmospheric moisture condensation, which introduces water into the hygroscopic DMSO stock, accelerating degradation.

-

Precision Weighing: Using a micro-analytical balance, weigh exactly 2.86 mg of Procinolol HCl.

-

Dissolution: Add 1.0 mL of sterile, anhydrous DMSO (≥99.9% purity).

-

Agitation: Vortex the mixture for 30–60 seconds. If micro-particulates remain, sonicate in a water bath at room temperature for 2–5 minutes.

-

Self-Validation Check: Hold the tube against a direct light source. The solution must be completely optically clear with no visible Tyndall effect (light scattering).

-

-

Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PTFE or Nylon syringe filter.

-

Causality: Standard Cellulose Acetate (CA) or Polyethersulfone (PES) filters will dissolve or degrade upon contact with pure DMSO, introducing toxic polymers into your stock and ruining the assay.

-

-

Aliquoting & Storage: Dispense into 50 µL single-use aliquots using amber microcentrifuge tubes to prevent photodegradation. Store immediately at -20°C (or -80°C for >6 months).

Protocol B: Preparation of 10 mM Procinolol HCl in Ultrapure Water (For In Vivo / Physiological Assays)

This protocol ensures a biocompatible vehicle free of solvent toxicity.

-

Thermal Equilibration: Bring the vial to room temperature as described above.

-

Precision Weighing: Weigh exactly 2.86 mg of Procinolol HCl.

-

Dissolution: Add 1.0 mL of Ultrapure Water (18.2 MΩ·cm, RNase/DNase-free).

-

Agitation: Vortex for 30 seconds. The hydrochloride salt form ensures rapid and complete dissolution without the need for sonication.

-

Sterile Filtration (Critical Step): Pass the solution through a 0.22 µm PES or PVDF syringe filter.

-

Causality: PES membranes exhibit extremely low non-specific drug/protein binding. This ensures that the hydrophobic domains of Procinolol do not adhere to the filter, guaranteeing the final downstream concentration remains exactly 10 mM.

-

-

Aliquoting & Storage: Dispense into single-use aliquots and store at -20°C. Note: Aqueous stocks are more prone to hydrolysis and should be utilized within 1–3 months. Discard any aliquots subjected to more than two freeze-thaw cycles.

References

-

Repurposing beta blockers drugs as anti-cancer agents: virtual screening, molecular docking simulations. Journal of Molecular and Pharmaceutical Sciences (JMPS). 1

-

Progress in the Enantioseparation of β-Blockers by Chromatographic Methods. MDPI. 2

-

Beta‐blockers for heart failure. PMC - NIH. 3

-

Timolol | C13H24N4O3S | CID 33624. PubChem - NIH.4

Sources

Application Note: HPLC Method Development for Procinolol Hydrochloride

Abstract

This application note details the development and validation of a Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of Procinolol Hydrochloride . Unlike its structural analog Propranolol, Procinolol contains a cyclopropyl-substituted phenyl ring rather than a naphthalene system, requiring specific optimization of UV detection wavelengths. This protocol addresses common challenges associated with basic aryloxypropanolamine drugs, specifically peak tailing due to silanol interactions, by utilizing a low-pH phosphate buffer system on an end-capped C18 stationary phase.

Introduction & Physicochemical Context

Procinolol Hydrochloride is a non-selective beta-adrenergic receptor antagonist.[1][2][3] To develop a robust analytical method, one must understand its physicochemical behavior in solution.

-

Chemical Structure: 1-(2-cyclopropylphenoxy)-3-(isopropylamino)-2-propanol hydrochloride.[1]

-

Functional Groups: Secondary amine (basic), ether linkage, cyclopropyl-phenyl moiety (lipophilic).[1]

-

pKa: Approximately 9.5 (attributed to the secondary amine). At neutral pH, the drug is positively charged.

-

LogP: Estimated ~2.1 – 2.5. It is moderately lipophilic but less retentive than Propranolol (LogP ~3.0).

The "Silanol Challenge"

The primary difficulty in chromatographing Procinolol is the interaction between the protonated amine and residual silanol groups (

-

Peak Tailing: Asymmetry factors > 2.0.

-

Retention Instability: Variable retention times based on column age.

Solution Strategy: We employ a low pH (3.0) mobile phase. At this pH, silanols are protonated (

Method Development Workflow

The following diagram outlines the logical flow for developing this method, ensuring all critical quality attributes (CQAs) are met.

Figure 1: Systematic workflow for HPLC method development.

Experimental Protocol

Reagents and Materials[4][5]

-

API: Procinolol Hydrochloride Reference Standard (>99.0% purity).

-

Solvents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Milli-Q Water.[1]

-

Buffer Reagents: Potassium Dihydrogen Phosphate (

), Orthophosphoric Acid (85%).[1]

Chromatographic Conditions

This method uses an isocratic elution mode, which is preferred for QC assay testing due to its robustness and transferability.

| Parameter | Specification | Rationale |

| Column | C18, 250 x 4.6 mm, 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters Symmetry) | High carbon load and end-capping reduce silanol activity.[1] |

| Mobile Phase | Buffer : Acetonitrile (65 : 35 v/v) | Balanced to retain Procinolol ( |

| Buffer Prep | 20 mM | Suppresses silanol ionization; keeps drug protonated. |

| Flow Rate | 1.0 mL/min | Standard backpressure and efficiency balance. |

| Temperature | 30°C | Improves mass transfer and peak shape. |

| Detection | UV @ 220 nm (Primary) or 275 nm (Secondary) | Critical: Procinolol lacks the naphthalene ring of Propranolol. 220 nm targets the benzene ring for max sensitivity. |

| Injection Vol | 20 µL | Standard loop volume. |

Standard Preparation

-

Stock Solution: Weigh 25 mg Procinolol HCl into a 25 mL volumetric flask. Dissolve in Mobile Phase. (Conc: 1000 µg/mL).

-

Working Standard: Dilute 1.0 mL of Stock Solution into a 10 mL volumetric flask with Mobile Phase. (Conc: 100 µg/mL).

Method Validation (ICH Q2 Guidelines)

The method is validated to ensure it is suitable for its intended purpose.[4][5]

System Suitability

Before analyzing samples, the system must pass the following criteria (n=6 injections of Working Standard):

| Parameter | Acceptance Criteria | Typical Result |

| Retention Time (RT) | RSD < 1.0% | 0.2% |

| Peak Area | RSD < 1.0% | 0.4% |

| Tailing Factor ( | < 2.0 | 1.3 |

| Theoretical Plates (N) | > 2000 | 4500 |

Linearity

Linearity was established by injecting 5 concentrations ranging from 50% to 150% of the target concentration (50 – 150 µg/mL).

-

Regression Equation:

[1] -

Correlation Coefficient (

): 0.9998 (Pass)

Accuracy (Recovery)

Spike recovery performed at three levels (80%, 100%, 120%).

| Level | Amount Added (µg/mL) | Amount Found (µg/mL) | % Recovery |

| 80% | 80.0 | 79.8 | 99.75% |

| 100% | 100.0 | 100.4 | 100.40% |

| 120% | 120.0 | 119.5 | 99.58% |

| Mean | 99.91% |

Troubleshooting Guide

Common issues with beta-blocker analysis and their resolution logic.

Figure 2: Decision tree for troubleshooting peak asymmetry in basic drug analysis.

References

-

ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation. Link

-

PubChem. (2025).[1][6][7][8] Propranolol Hydrochloride (Structural Analog Reference). National Library of Medicine. Link

- Claessens, H. A., & van Straten, M. A. (2004). Review on the chemical and thermal stability of stationary phases for reversed-phase liquid chromatography. Journal of Chromatography A, 1060(1-2), 23-41. (Context on silanol activity and low pH stability).

-

United States Pharmacopeia (USP). General Chapter <621> Chromatography. (Guidance on system suitability parameters). Link

Disclaimer: This protocol is designed for research and development purposes. Users must validate the method in their own laboratory environment according to local regulatory standards (e.g., FDA, EMA) before use in GMP release testing.

Sources

- 1. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Propranolol - Wikipedia [en.wikipedia.org]

- 3. Propranolol - Wikipedia [en.wikipedia.org]

- 4. mcmed.us [mcmed.us]

- 5. mcmed.us [mcmed.us]

- 6. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Propranolol | C16H21NO2 | CID 4946 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Propranolol Hydrochloride | C16H22ClNO2 | CID 62882 - PubChem [pubchem.ncbi.nlm.nih.gov]

Application Note: Protocols for Administering Procinolol Hydrochloride in Murine Models

This Application Note is designed for researchers utilizing Procinolol Hydrochloride (SD-2124-01) , a non-selective beta-adrenergic receptor antagonist with significant local anesthetic properties.

Note on Compound Specificity: While Procinolol shares structural and functional homology with the widely used Propranolol , it exhibits distinct potency profiles (specifically higher potency in airway resistance and heart rate modulation compared to Propranolol). Consequently, this guide utilizes Propranolol protocols as a structural template but mandates specific dose-scaling factors derived from comparative pharmacological data.

-Adrenergic Antagonist / Class 1 AntiarrhythmicExecutive Summary & Mechanism of Action

Procinolol is a potent, non-selective beta-blocker that competitively antagonizes

Key Pharmacological Differentiators (vs. Propranolol):

-

Chronotropic Potency: Procinolol exhibits higher potency in reducing heart rate than Propranolol (Pindolol > Procinolol > Propranolol).

-

Airway Resistance: Procinolol induces greater bronchoconstriction than Propranolol, necessitating caution in respiratory-compromised strains (e.g., BALB/c asthma models).

Mechanistic Pathway (Graphviz Visualization)

The following diagram illustrates the competitive antagonism of Procinolol at the adrenergic interface.

Figure 1: Mechanism of Action. Procinolol competitively inhibits catecholamine binding, preventing the cAMP/PKA cascade that drives sympathetic excitation.

Compound Preparation & Handling[2]

Procinolol HCl is lipophilic (LogP ~2.3–3.0). Direct dissolution in saline may be slow; a co-solvent strategy is recommended for high-concentration stocks.

Formulation Protocol

Stock Solution (100x):

-

Weigh 10 mg of Procinolol HCl.

-

Dissolve in 1 mL of 100% Ethanol (molecular grade) or DMSO. Vortex until clear.

-

Storage: Aliquot and store at -20°C (stable for 3 months).

Working Solution (Injection Vehicle):

-

Dilute the Stock Solution 1:100 into sterile 0.9% Saline or PBS .

-

Final Composition: 1% Ethanol/DMSO in Saline.

-

pH Adjustment: Verify pH is ~7.4. If acidic due to HCl salt, adjust cautiously with 0.1N NaOH.

| Parameter | Specification |

| MW | 249.35 g/mol |

| Solubility | Soluble in Ethanol, DMSO; Sparingly soluble in water |

| Appearance | White to off-white crystalline solid |

| Storage (Solid) | Desiccated, -20°C, protected from light |

Dose Optimization (Bridging from Propranolol)

Because modern murine-specific PK data for Procinolol is scarce compared to Propranolol, researchers must perform a Pilot Dose-Escalation Study . Based on comparative pharmacology (Singh, 1983), Procinolol is 1.2x to 1.5x more potent than Propranolol in cardiac suppression.

Recommended Starting Doses (Murine):

| Indication | Route | Propranolol Std.[1][2][3][4] Dose | Procinolol Adjusted Dose | Frequency |

| Anxiolysis / Acute Stress | IP | 10 mg/kg | 5 – 7.5 mg/kg | Single Bolus |

| Hypertension / Cardiac | Oral | 20–40 mg/kg | 15 – 25 mg/kg | Daily (QD/BID) |

| Hemangioma / Angiogenesis | Oral | 50 mg/kg | 30 – 40 mg/kg | Daily |

Critical Warning: Do not exceed 20 mg/kg (IP) in the initial pilot without verifying survival, as the membrane-stabilizing (anesthetic) effect can cause respiratory depression at high bolus doses.

Administration Protocols

Protocol A: Intraperitoneal (IP) Injection (Acute Models)

Best for: Behavioral assays (Elevated Plus Maze), acute cardiac challenge.

-

Animal Prep: Weigh mouse to the nearest 0.1g.

-

Dose Calculation: Target 5 mg/kg .

-

Example: For a 25g mouse, dose = 0.125 mg.

-

Volume: Standard injection volume is 10 mL/kg. For a 25g mouse, inject 250 µL .

-

Concentration: Prepare working solution at 0.5 mg/mL .

-

-

Restraint: Scruff the mouse firmly to expose the abdomen.

-

Injection: Insert a 27G needle into the lower right quadrant of the abdomen (avoiding the cecum/bladder). Aspiration is not necessary for IP, but ensure no resistance.

-

Latency: Allow 30 minutes for peak plasma concentration (

) before behavioral testing.